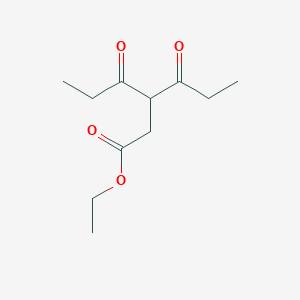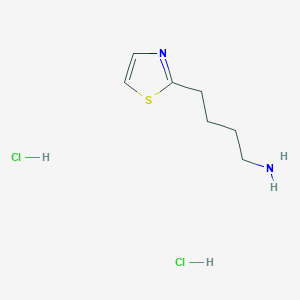
4-(1,3-Tiazol-2-il)butan-1-amina dihidrocloruro
Descripción general
Descripción
“4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1251924-01-2 . It has a molecular weight of 229.17 and its IUPAC name is 4-(1,3-thiazol-2-yl)-1-butanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H . This indicates that the compound has a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a butan-1-amine group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluyendo “4-(1,3-Tiazol-2-il)butan-1-amina dihidrocloruro,” han sido estudiados por sus propiedades antimicrobianas. Estos compuestos pueden inhibir el crecimiento de varias bacterias y hongos, lo que los convierte en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .
Propiedades Anticancerígenas
La investigación ha indicado que los compuestos de tiazol exhiben actividades anticancerígenas. Pueden interferir con la proliferación de células cancerosas y pueden inducir la apoptosis, que es la muerte celular programada crucial para detener el crecimiento del cáncer .
Efectos Antioxidantes
Algunos derivados de tiazol han mostrado una potente actividad antioxidante. Los antioxidantes son importantes para proteger las células del daño causado por los radicales libres, que pueden conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas .
Actividad Anti-Alzheimer
La estructura de tiazol está presente en varios compuestos que han mostrado promesa en el tratamiento de la enfermedad de Alzheimer. Estos compuestos pueden interactuar con enzimas o receptores en el cerebro, potencialmente ralentizando la progresión de la enfermedad .
Aplicaciones Antihipertensivas
Los derivados de tiazol se han explorado por sus efectos antihipertensivos, que podrían ser beneficiosos para controlar la presión arterial alta. Esta aplicación es particularmente importante dada la prevalencia de la hipertensión en todo el mundo .
Usos Antiinflamatorios
Debido a su estructura química, los compuestos de tiazol pueden exhibir propiedades antiinflamatorias. Pueden inhibir la producción de citocinas inflamatorias o modular otras vías inflamatorias .
Potencial Antidiabético
Los derivados de tiazol se han investigado por su potencial antidiabético. Pueden afectar la secreción de insulina o la sensibilidad a la insulina, que son factores clave en el manejo de la diabetes .
Efectos Hepatoprotectores
Algunos compuestos de tiazol han mostrado actividades hepatoprotectoras, lo que significa que pueden ayudar a proteger el hígado del daño. Esto es particularmente útil en el contexto de enfermedades que afectan la función hepática .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown significant antifungal and antitubercular activity . These compounds could potentially target enzymes or proteins essential for the survival of these microorganisms.
Mode of Action
Similar compounds have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that these compounds might interact with specific receptors or enzymes to exert their effects.
Biochemical Pathways
Based on the observed antifungal and antitubercular activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways essential for the growth and survival of these organisms.
Pharmacokinetics
The molecular weight of the compound is 22917 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have shown significant antifungal and antitubercular activities , suggesting that this compound might inhibit the growth of these organisms at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUCTLVQOJBTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)
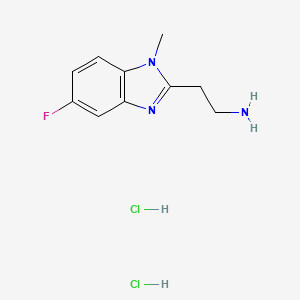
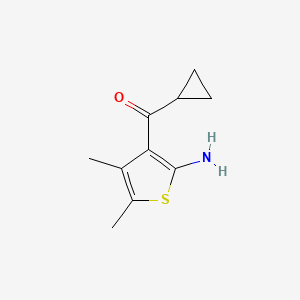
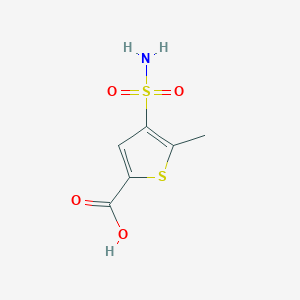
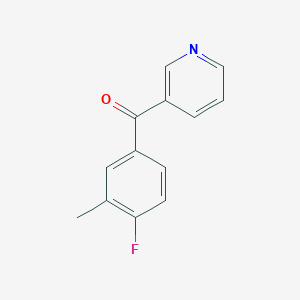

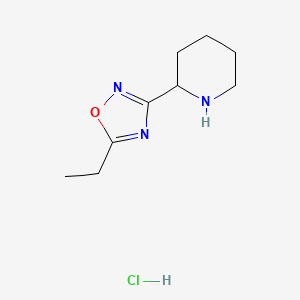
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)


![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
